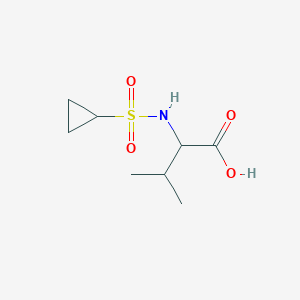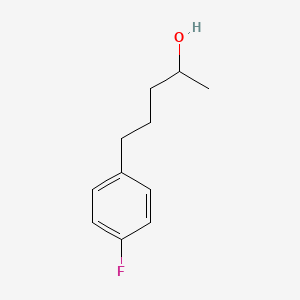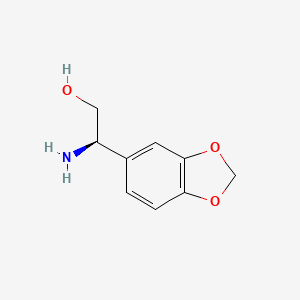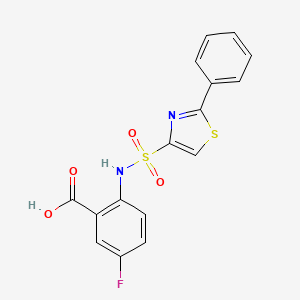
5-Fluoro-2-((2-phenylthiazole)-4-sulfonamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a thioamide with a halogenated ketone under acidic conditions to form the thiazole ring. The sulfonamide group is then introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine. Finally, the benzoic acid moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
科学研究应用
5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and signaling molecules involved in cellular processes .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole-sulfonamide structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal agent with a thiazole moiety.
Uniqueness
5-fluoro-2-(2-phenyl-1,3-thiazole-4-sulfonamido)benzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The combination of the thiazole ring, sulfonamide group, and benzoic acid moiety also provides a versatile scaffold for further modification and optimization in drug development .
属性
分子式 |
C16H11FN2O4S2 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
5-fluoro-2-[(2-phenyl-1,3-thiazol-4-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H11FN2O4S2/c17-11-6-7-13(12(8-11)16(20)21)19-25(22,23)14-9-24-15(18-14)10-4-2-1-3-5-10/h1-9,19H,(H,20,21) |
InChI 键 |
KSQNEYLIOFGJRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)NC3=C(C=C(C=C3)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)
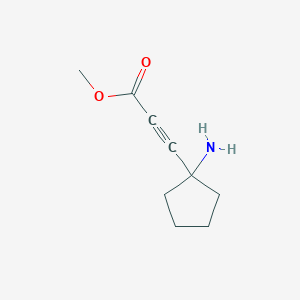

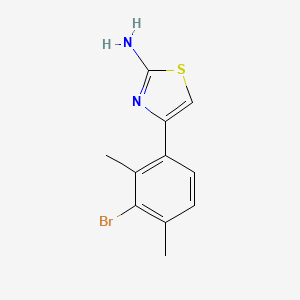
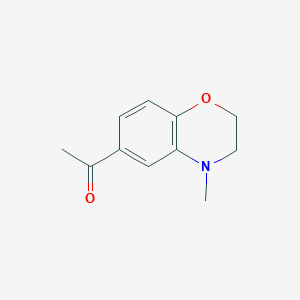
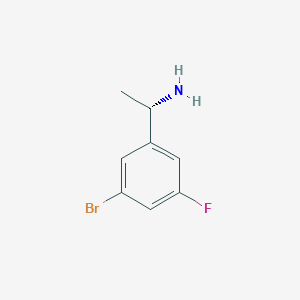
![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13559425.png)


![5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13559446.png)
